molecular formula C11H11N3O6 B2623205 1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid CAS No. 866155-54-6

1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid

Cat. No.: B2623205
CAS No.: 866155-54-6
M. Wt: 281.224
InChI Key: VDTWPDYIEBUZAL-UHFFFAOYSA-N
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Description

1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid (CAS 866155-54-6) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique structure combining an azetidine ring, a conformationally constrained amino acid scaffold, with a dinitrophenyl group. Azetidine carboxylic acids are recognized as important synthons for constructing biologically active heterocyclic compounds and peptides, often serving as constrained analogues of natural amino acids like β-proline . The structural motifs present in this compound suggest broad potential utility in research. The azetidine ring is a key pharmacophore found in various synthetic bioactive molecules and some natural alkaloids, contributing to properties such as cytotoxic and antibacterial activity . Furthermore, the O2-(2,4-dinitrophenyl) diazeniumdiolate class of compounds, which share the dinitrophenyl protective group, has been explored in biochemical research as nitric oxide (NO) donors that can be activated by glutathione, indicating potential applications in developing cell-signaling probes or anti-proliferative agents . As such, this chemical serves as a versatile intermediate for developing new active substances and for generating diverse molecular libraries. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O6/c1-6-2-8(13(17)18)10(9(3-6)14(19)20)12-4-7(5-12)11(15)16/h2-3,7H,4-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTWPDYIEBUZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N2CC(C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 4-methyl-2,6-dinitrobenzaldehyde with azetidine-3-carboxylic acid under specific conditions . The reaction typically requires the presence of a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Scientific Research Applications

Key Synthetic Pathways

  • Nucleophilic Substitution : This method allows for the introduction of the dinitrophenyl group onto the azetidine ring.
  • Cyclization Reactions : These reactions help in forming the azetidine structure while ensuring the carboxylic acid functionality is preserved.

Pharmacological Properties

Preliminary studies indicate that 1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid exhibits notable pharmacological properties. It has been investigated for its anti-inflammatory and analgesic effects.

Case Study: Anti-inflammatory Activity

In a model of carrageenan-induced edema, compounds similar to 1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid demonstrated significant anti-inflammatory effects at doses comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam .

Structure-Activity Relationship (SAR)

The presence of the dinitrophenyl group is crucial for enhancing the compound's biological activity. Studies have shown that modifications to the azetidine ring can lead to variations in potency and selectivity against target receptors .

Medicinal Chemistry

1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid is being explored as a lead compound in the development of new pharmaceuticals. Its unique structure may provide advantages in terms of metabolic stability and bioavailability compared to larger ring systems.

Potential Therapeutic Uses

  • Anti-inflammatory Agents : Given its demonstrated efficacy in reducing inflammation, this compound may serve as a basis for developing new anti-inflammatory drugs.
  • Analgesics : Its analgesic properties could lead to new pain management therapies.
CompoundAnti-inflammatory Activity (mg/kg)Analgesic Activity (mg/kg)
1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid20Moderate
Piroxicam20High
Meloxicam20High

Structure-Activity Relationship Insights

ModificationEffect on Activity
Dinitrophenyl Group PresentIncreased potency
Azetidine Ring VariantsVariable effects on solubility & potency

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Azetidine-3-Carboxylic Acid Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and substituents of 1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid with analogous compounds identified in the evidence:

Compound Name (CAS) Substituents on Azetidine Nitrogen Additional Functional Groups Key Properties/Applications
1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid 4-Methyl-2,6-dinitrophenyl Carboxylic acid (C3) High polarity (nitro groups); potential electrophilic reactivity
1-[(tert-Butoxy)carbonyl]azetidine-3-carboxylic acid (142253-55-2) tert-Butoxycarbonyl (Boc) Carboxylic acid (C3) Boc group enhances stability; used as synthetic intermediate
1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (1781046-72-7) Benzyloxycarbonyl (Cbz) Fluorine (C3), carboxylic acid (C3) Fluorine increases lipophilicity; metabolic stability
1-(4-Methoxybenzyl)azetidine-3-carboxylic acid 4-Methoxybenzyl Carboxylic acid (C3) Methoxy group improves solubility; research applications
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (1126650-66-5) tert-Butoxycarbonyl (Boc) Fluorine, hydroxymethyl (C3) Hydroxymethyl enables further derivatization

Key Observations:

  • Electronic Effects: The nitro groups in the target compound increase acidity of the carboxylic acid (pKa ~1–2) compared to methoxy- or alkyl-substituted analogs (pKa ~3–4).
  • Solubility: The polar nitro groups may reduce lipophilicity (logP < 1) relative to fluoro- or benzyl-substituted derivatives (logP ~2–3).
  • Synthetic Utility: Boc- and Cbz-protected analogs (e.g., CAS 142253-55-2, 1781046-72-7) are common intermediates in peptide synthesis, whereas the target compound’s nitro groups may limit compatibility with reducing conditions.

Pharmacological and Biochemical Relevance

While the evidence lacks direct pharmacological data for the target compound, insights can be inferred from related structures:

  • Metabolic Stability: Fluorinated analogs (e.g., 1781046-72-7) are optimized for resistance to oxidative metabolism, whereas nitro groups in the target compound may confer susceptibility to nitroreductase activity in biological systems .

Biological Activity

1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid is a compound within the azetidine class, characterized by a four-membered heterocyclic structure. This compound has garnered attention due to its potential biological activities, which are explored in various research contexts.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

IUPAC Name 1(4Methyl2,6dinitrophenyl)azetidine3carboxylicacid\text{IUPAC Name }1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylicacid

Molecular Formula: C11_{11}H11_{11}N3_3O6_6

CAS Number: 866155-54-6

The unique structure of this compound contributes to its biological activity, particularly its interaction with various biological targets.

The biological activity of 1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid primarily involves its interaction with enzymes and receptors. The compound's ability to bind to specific active sites allows it to modulate enzyme activity and influence biochemical pathways.

Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions: It can act as a ligand for various receptors, potentially leading to downstream effects on cellular signaling.

Biological Activity and Research Findings

Research has demonstrated varied biological activities for this compound, including:

  • Anticancer Activity:
    • Studies have shown that azetidine derivatives can exhibit anticancer properties. For instance, analogues of this compound were tested for their effects on breast cancer cell lines (MDA-MB-231 and MDA-MB-468), revealing that while they demonstrated potency in vitro, their cellular activity was limited due to poor membrane permeability caused by the ionized carboxylate group .
  • Enzyme Interaction Studies:
    • The compound has been utilized in studies assessing its interaction with STAT3, a transcription factor involved in cancer progression. Some derivatives displayed significant inhibition of STAT3 activity in cell-free assays but showed reduced effectiveness in cellular models due to their polar nature .
  • Structure-Activity Relationship (SAR):
    • Research indicates that modifications to the azetidine structure can enhance or diminish biological activity. For example, methyl esters of carboxylic acid analogues exhibited improved cellular uptake and potency compared to their acid counterparts .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
Azetidine-2-carboxylic acidProline analog in peptide synthesisUsed in biochemical applications
3,3-DimethylazetidineSynthesis of polymersActs as a chiral building block
1-Benzylazetidine-3-carboxylic acidMedicinal chemistry applicationsDevelopment of bioactive compounds

Case Study 1: Anticancer Potency

In a study focusing on the growth inhibition of breast cancer cells, various azetidine derivatives were evaluated. The results indicated that while some compounds had sub-micromolar potency in vitro against STAT3 binding, they exhibited weak cellular activity due to poor permeability across cell membranes . This highlights the challenge in translating in vitro findings to effective therapeutic agents.

Case Study 2: Enzyme Inhibition

Another investigation assessed the ability of this compound's analogues to inhibit specific metabolic enzymes. The findings suggested that structural modifications could lead to enhanced inhibitory effects, providing insights into designing more effective inhibitors for therapeutic purposes .

Q & A

Basic: What are the recommended safety protocols for handling 1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid in laboratory settings?

Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of aerosols or dust.
  • Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Contaminated clothing must be removed immediately .
  • Storage : Store at room temperature in a sealed container away from oxidizing agents .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the azetidine ring structure and nitro/methyl substituents. Compare chemical shifts with computed spectra for validation .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., CCDC reference 2032776 for analogous structures) .
  • HPLC Purity Analysis : Employ reverse-phase HPLC with UV detection (≥98% purity threshold) .

Advanced: How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction coordinates and identify transition states. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation .
  • Virtual Screening : Simulate substituent effects on reactivity using software like Gaussian or ORCA. Adjust nitro group positioning to predict regioselectivity .

Advanced: How can researchers resolve contradictions between experimental and computational data for this compound’s reactivity?

Answer:

  • Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized concentrations) to rule out environmental variability .
  • Sensitivity Analysis : Use factorial design to test variables (e.g., temperature, solvent polarity) and identify outliers .
  • DFT Refinement : Re-optimize computational models using experimental spectral data (e.g., adjusting basis sets or solvation parameters) .

Basic: What are the standard synthetic routes for preparing this compound, and how is purity validated?

Answer:

  • Synthetic Route :
    • Nitration of 4-methylphenyl precursors followed by azetidine ring formation via cycloaddition.
    • Carboxylic acid functionalization using protecting-group strategies .
  • Purity Validation : Combine HPLC (retention time matching) with mass spectrometry (m/z 395.503 for molecular ion confirmation) .

Advanced: How does lattice energy calculation aid in predicting crystalline behavior?

Answer:

  • Hydrogen-Bonding Networks : Calculate lattice energy using software like CrystalExplorer to assess intermolecular interactions (e.g., C–H···O bonds in nitro groups). Compare with X-ray data to validate packing efficiency .
  • Thermodynamic Stability : Use periodic boundary conditions (PBC) in DFT to model unit cell stability under varying temperatures .

Basic: What storage conditions ensure long-term stability of this compound?

Answer:

  • Temperature : Store at room temperature (RT) in airtight containers to prevent hydrolysis .
  • Light Sensitivity : Protect from UV exposure to avoid nitro group degradation .

Advanced: What factorial design approaches optimize reaction conditions for derivative synthesis?

Answer:

  • Full Factorial Design : Test variables (catalyst loading, solvent, stoichiometry) in a 2k2^k matrix to identify significant factors. For example, varying nitro group positioning impacts yield .
  • Response Surface Methodology (RSM) : Model non-linear interactions (e.g., temperature vs. pressure) using software like Design-Expert to maximize efficiency .

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